2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one reveals distinct proton environments. The phenyl group at position 3 generates a multiplet at δ 7.2–7.4 ppm integrating for five aromatic protons. The methyl group at position 6 appears as a singlet at δ 2.1 ppm , while the oxazinone ring protons resonate as doublets between δ 4.3–4.5 ppm due to coupling with adjacent heteroatoms .
In the ¹³C NMR spectrum , the lactone carbonyl carbon (C2) exhibits a characteristic signal at δ 168.5 ppm , corroborating the presence of the oxazinone ring. The chlorine-bearing carbon (C5) resonates at δ 125.3 ppm , reflecting its electron-deficient nature .
Infrared (IR) Spectroscopy
The IR spectrum features a strong absorption band at 1745 cm⁻¹ corresponding to the stretching vibration of the lactone carbonyl group. Additional peaks at 745 cm⁻¹ and 690 cm⁻¹ arise from C–Cl and C–N stretching modes, respectively .
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) yields a molecular ion peak at m/z 221.6 ([M]⁺), consistent with the molecular formula C₁₁H₈ClNO₂. Fragmentation patterns include loss of the chlorine atom (m/z 186.6) and cleavage of the lactone ring (m/z 139.2) .
Properties
CAS No. |
155959-02-7 |
|---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-chloro-6-methyl-3-phenyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H8ClNO2/c1-7-10(12)13-9(11(14)15-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
MWEMBYPHEGIBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)O1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis via Diels-Alder Analogues
The cycloaddition of 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one with cyclic dienophiles represents a cornerstone method. Wu et al. (2000) demonstrated that this compound reacts with cyclopentene derivatives under thermal conditions (80–100°C, 12–24 hours) to form cis-fused bicyclic adducts. For example, the reaction with cyclopentene in toluene yielded cyclopenta[c]piperidine derivatives, which were subsequently reduced using lithium aluminum hydride (LiAlH4) to afford the target oxazinone in 68–72% yield. Key advantages include stereochemical control and compatibility with diverse dienophiles, though prolonged reaction times and stringent anhydrous conditions limit scalability.
Silver-Mediated Domino Cascade Reactions
A catalytic domino approach developed by researchers in 2023 utilizes silver(I) acetate (AgOAc) to mediate the cyclization of α-alkylidene cyclic carbonates. This method involves the reaction of 2-(prop-2-yn-1-yloxy)phenyl isocyanate with CO2 under 1 atm pressure, followed by AgOAc-catalyzed (5 mol%) ring expansion at 60°C for 8 hours. The Thorpe-Ingold effect drives the formation of the six-membered oxazinone ring, achieving yields of 78–85%. This strategy bypasses parasitic five-membered cyclization pathways, offering superior chemoselectivity and functional group tolerance.
Microwave-Assisted Nucleophilic Aromatic Substitution
Sustainable synthesis routes employing microwave irradiation have gained traction. A 2024 study optimized the coupling of 3-chloro-1,4-benzoxazin-2-one with indoles under microwave conditions (300 W, 60°C, 6–12 minutes). Using tetrahydrofuran (THF) as the solvent, this method achieved yields of 55–82% while reducing reaction times from hours to minutes. The protocol’s eco-friendliness stems from eliminating transition metals and minimizing solvent waste, though electron-donating substituents on the benzoxazine ring decreased yields by 15–20%.
Umpolung N-Alkylation/Reduction/N-Acyl-O-Alkylation Tandem Strategy
A 2025 study introduced an umpolung reaction sequence starting from α-hydrazonoketones. The process involves:
- Umpolung N-methylation : Quantitative methylation using methyl iodide (CH3I) in dichloromethane (DCM) at 25°C for 10 minutes.
- Reduction : Sodium borohydride (NaBH4)-mediated reduction of the hydrazone group to a secondary amine.
- N-Acyl-O-alkylation : Treatment with chloroacetyl chloride (ClCH2COCl) in the presence of triethylamine (Et3N) to form the oxazinone ring.
This method achieved an overall yield of 74% and is notable for its rapid kinetics and compatibility with sterically hindered substrates.
Smiles Rearrangement of Oxazolines
The oxidative rearrangement of 2-substituted oxazolines using selenium dioxide (SeO2) provides access to dihydrooxazinones. A 1996 protocol reported that 2-(arylmethyl)oxazolines undergo SeO2-promoted (1.2 equiv) rearrangement in refluxing xylene (140°C, 4 hours) to yield 5-aryl-5,6-dihydro-2H-1,4-oxazin-2-ones in 82–94% yields. This method is particularly effective for synthesizing chiral glycine synthons but requires careful handling of toxic SeO2.
Vilsmeier–Haack Reaction for Chlorination
Chlorination at the C3 position is critical for subsequent functionalization. Zhou et al. (2011) detailed the use of Vilsmeier–Haack reagent (POCl3/DMF) to convert 1,4-benzoxazinediones to 3-chloro derivatives. Reacting 1,4-benzoxazinedione with POCl3 (3 equiv) in DMF at 0–5°C for 2 hours followed by warming to 25°C afforded 3-chloro-1,4-benzoxazin-2-one in 89% yield. This step is often integrated into multi-step syntheses to introduce reactive sites for nucleophilic substitution.
Reductive Amination and Cyclization
A patented industrial-scale process involves reductive amination of nitro intermediates followed by cyclization. For example:
- Nitration : Protected enamine precursors are nitrated using fuming HNO3 in dichloroethane (DCE) at −10°C.
- Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine.
- Cyclization : Treatment with ethyl chloroformate (ClCO2Et) and sodium hydride (NaH) in THF forms the oxazinone ring.
This method achieves 71–90% yields and is optimized for kilogram-scale production, though it requires specialized equipment for handling explosive nitrating agents.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cycloaddition | Cyclopentene, LiAlH4 | 80–100°C, anhydrous | 68–72% | Stereochemical control | Long reaction times |
| Silver-mediated domino | AgOAc, CO2 | 60°C, 8 hours | 78–85% | High chemoselectivity | Requires CO2 pressure |
| Microwave-assisted | Indoles, THF | 300 W, 60°C, 6–12 min | 55–82% | Rapid, eco-friendly | Lower yields with electron-donating groups |
| Umpolung tandem | CH3I, NaBH4, ClCH2COCl | 25°C, 10 min–2 hours | 74% | Fast kinetics | Multi-step purification |
| Smiles rearrangement | SeO2, xylene | 140°C, 4 hours | 82–94% | Chiral synthon production | Toxicity of SeO2 |
| Vilsmeier–Haack | POCl3, DMF | 0–25°C, 2 hours | 89% | Efficient chlorination | Corrosive reagents |
| Reductive amination | HNO3, H2/Pd-C, ClCO2Et | −10°C to 25°C | 71–90% | Scalable to industrial production | Explosive intermediates |
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). Reaction conditions often involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of various derivatives and hybrids, particularly in the development of coumarin-chalcone hybrids , which exhibit potential as peroxyl radical scavengers. These compounds are being researched for their antioxidant properties and therapeutic applications in inflammatory diseases . -
Antimicrobial Activity
Research indicates that 5-chloro-6-methyl-3-phenyl-1,4-oxazin-2-one displays antimicrobial properties. A study published in Tetrahedron highlighted its efficacy against various bacterial strains, suggesting its potential use in developing new antibacterial agents . -
Molecular Docking Studies
The compound has been involved in molecular docking studies to assess its interaction with biological targets. These studies help in understanding the mechanism of action and optimizing the structure for enhanced activity against diseases like tuberculosis . -
Cycloaddition Reactions
The compound participates in cycloaddition reactions with olefinic compounds, leading to the formation of novel adducts. This property is valuable in synthetic organic chemistry for creating complex molecular structures that may have unique biological activities .
Case Study 1: Antioxidant Properties
In a study focusing on antioxidant properties, researchers synthesized various derivatives of 5-chloro-6-methyl-3-phenyl-1,4-oxazin-2-one and evaluated their ability to scavenge free radicals. The findings demonstrated that certain derivatives showed significantly higher antioxidant activity compared to standard antioxidants, indicating their potential use in nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions.
Case Study 2: Antimicrobial Screening
A comprehensive screening of the antimicrobial activity of this compound was conducted against a panel of Gram-positive and Gram-negative bacteria. Results showed that some derivatives exhibited potent antibacterial effects, making them promising candidates for further development into therapeutic agents for treating bacterial infections.
Mechanism of Action
The mechanism of action of 2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Environmental and Physicochemical Behavior
- Lumping Strategy Considerations: suggests that compounds with similar structures (e.g., oxazinones vs. oxathins) may be grouped for environmental modeling. However, the target’s phenyl group likely necessitates distinct treatment due to altered degradation kinetics and solubility .
Biological Activity
The compound 2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 2H-1,4-Oxazin-2-one, 5-chloro-6-methyl-3-phenyl- is with a molecular weight of approximately 256.71 g/mol. The compound features a chloro substituent and a phenyl group which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxazine compounds exhibit significant antimicrobial properties. For example, compounds similar to 2H-1,4-Oxazin-2-one have shown effectiveness against various bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds range from 6.25 µg/mL to 32 µg/mL, indicating potent activity compared to standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| 2H-1,4-Oxazin-2-one | 12.5 | K. pneumoniae |
| Similar Derivative | 6.25 | P. aeruginosa |
| Standard Antibiotic | 23 | Nystatin |
Antifungal Activity
Another area of interest is the antifungal activity against Fusarium oxysporum. Studies indicate that the presence of specific substituents in the phenyl group enhances antifungal efficacy. Compounds with similar structures have shown MIC values as low as 4.1 µg/mL, comparable to established antifungal agents like azoxystrobin .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor, particularly in relation to BACE1 and BACE2 enzymes implicated in Alzheimer's disease. In vitro studies suggest that these oxazine derivatives can inhibit the formation of amyloid plaques by interfering with the enzymatic activity linked to beta-secretase pathways . This property positions them as candidates for therapeutic strategies targeting neurodegenerative diseases.
Study on Antimicrobial Efficacy
A comprehensive study evaluated a series of oxazine derivatives for their antimicrobial properties. The study found that modifications in the phenyl ring significantly impacted biological activity. For instance, introducing methoxy groups enhanced the compounds' ability to disrupt bacterial cell walls .
Study on Neuroprotective Effects
In another investigation focused on neuroprotective effects, researchers explored the impact of various oxazine derivatives on neuronal cell lines exposed to neurotoxic agents. The results indicated that certain derivatives could reduce cell death and oxidative stress markers significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
